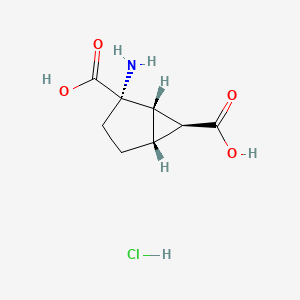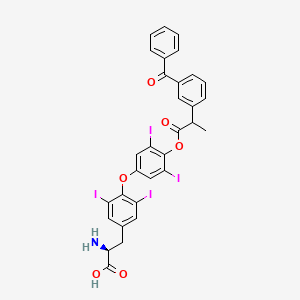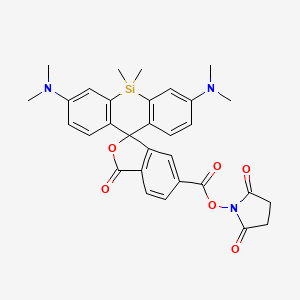
SiR-NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SiR dye 1 is a novel silicon rhodamine-like fluorescent probe. It is known for its ability to conjugate with small molecules, peptides, oligonucleotide aminogroups, or proteins with antibodies . This compound has gained significant attention in scientific research due to its unique properties and versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SiR dye 1 involves the incorporation of silicon into the rhodamine structure, which enhances its fluorescent properties. The detailed synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the formation of intermediate compounds and subsequent functionalization .
Industrial Production Methods: Industrial production of SiR dye 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: SiR dye 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of SiR dye 1, affecting its fluorescence.
Substitution: SiR dye 1 can participate in substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products: The major products formed from these reactions are typically modified versions of SiR dye 1 with altered fluorescent properties, which can be used for specific applications in research and industry .
Applications De Recherche Scientifique
SiR dye 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in live-cell imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect and monitor various diseases.
Industry: Applied in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of SiR dye 1 involves its ability to bind to specific molecular targets, leading to changes in its fluorescent properties. This binding can occur through various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
SiR dye 1 is unique compared to other similar compounds due to its silicon-based structure, which provides enhanced fluorescent properties. Similar compounds include:
Rhodamine B: A traditional fluorescent dye with a different structure and lower fluorescence efficiency.
Fluorescein: Another common dye with distinct spectral properties and applications.
Cy5: A cyanine dye with different chemical properties and uses.
SiR dye 1 stands out due to its superior fluorescence, stability, and versatility in various research applications .
Propriétés
Formule moléculaire |
C31H31N3O6Si |
|---|---|
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate |
InChI |
InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)31(22)24-15-18(7-10-21(24)30(38)39-31)29(37)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |
Clé InChI |
FWMYTIFFCRYQJY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)
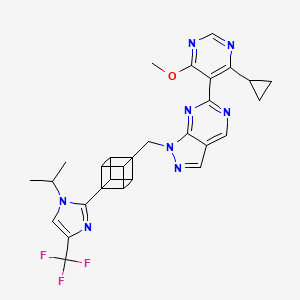

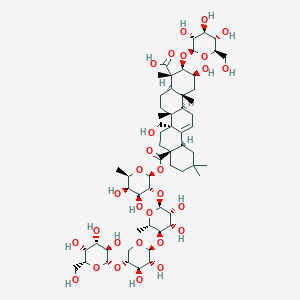
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
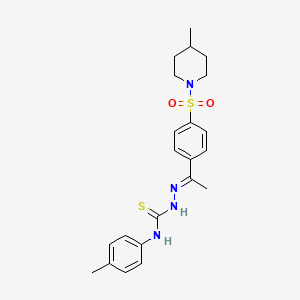

![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)


